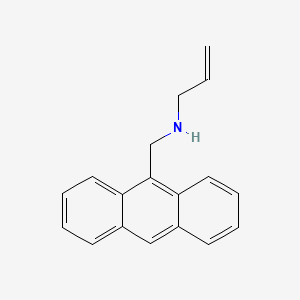

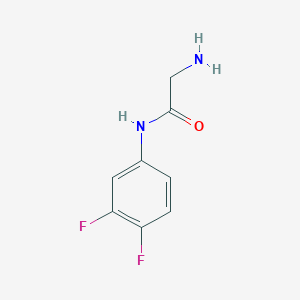

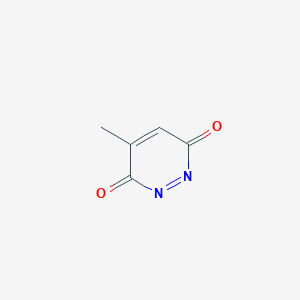

(Anthracen-9-ylmethyl)(prop-2-en-1-yl)amine

Vue d'ensemble

Description

Applications De Recherche Scientifique

Anthraquinones and Derivatives in Marine Fungi

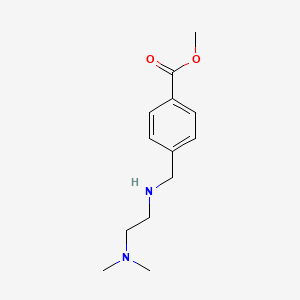

Anthraquinones, including derivatives like (Anthracen-9-ylmethyl)(prop-2-en-1-yl)amine, are significant in various industries, including pharmaceuticals, textile dyeing, and food colorants. Their chemical diversity and biological activities have garnered attention for their potential as therapeutic drugs or additives. Marine-derived filamentous fungi have been identified as a promising source of unique anthraquinone derivatives, highlighting the role of these compounds in organism survival and potential specific biological activities. This insight opens doors to innovative natural substances for various applications (Fouillaud et al., 2016).

Advanced Oxidation Processes (AOPs) for Degradation of Hazardous Compounds

Nitrogen-containing compounds, such as certain amines, are challenging to degrade using conventional methods. Advanced Oxidation Processes (AOPs) have shown effectiveness in mineralizing these compounds, improving treatment schemes. AOPs, which involve the generation of highly reactive species, can degrade amines and other nitrogen-containing compounds, offering a potential solution for treating hazardous substances in various industries (Bhat & Gogate, 2021).

Reductive Amination and Synthesis Applications

Reductive amination, involving the reaction of aldehydes or ketones with amines in the presence of a reducing agent, is crucial in synthesizing primary, secondary, and tertiary alkyl amines. This process is significant for producing key functional groups in pharmaceuticals, agrochemicals, and materials. The review by Irrgang and Kempe (2020) emphasizes hydrogen as an attractive reducing agent for reductive amination, highlighting the progress in catalyst development and the potential for large-scale synthesis applications (Irrgang & Kempe, 2020).

Anthracene Derivatives in Material Science and Medicine

Anthracene derivatives, such as (Anthracen-9-ylmethyl)(prop-2-en-1-yl)amine, play a significant role in material science and medicine. Their involvement in optical, electronic, and magnetic switches, as well as in probing DNA cleavage, demonstrates the versatility of anthracene structures. These derivatives also have potential as anti-cancer drugs, highlighting the dual role of anthracene compounds in technology and health (Somashekar & Chetana, 2016).

Amine-Functionalized Metal–Organic Frameworks (MOFs) for CO2 Capture

Amine-functionalized MOFs are promising for CO2 capture due to the strong interaction between CO2 and amino functionalities. These materials exhibit high CO2 sorption capacities and separation performance, underlining the potential of amine-functionalized MOFs in addressing environmental concerns related to CO2 emissions. The design and synthesis of these MOFs are critical for developing efficient CO2 capture technologies (Lin, Kong, & Chen, 2016).

Propriétés

IUPAC Name |

N-(anthracen-9-ylmethyl)prop-2-en-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N/c1-2-11-19-13-18-16-9-5-3-7-14(16)12-15-8-4-6-10-17(15)18/h2-10,12,19H,1,11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSAUTZPTSIHKQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCC1=C2C=CC=CC2=CC3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-[4-(Acetylamino)phenyl]glycinamide hydrochloride](/img/structure/B3152315.png)

![Methyl 4-[(cyclopentylamino)methyl]benzoate](/img/structure/B3152323.png)